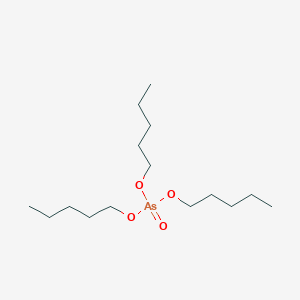
Tripentyl arsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripentyl arsenate, also known as Cacodylate, is a chemical compound that has been used for various scientific research applications. It is a derivative of arsenic acid and is commonly used in biochemistry and physiology research. The compound has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
Tripentyl arsenate works by inhibiting the activity of enzymes that require phosphate as a cofactor. The compound replaces phosphate in the active site of the enzyme, leading to the inhibition of the enzyme activity. This mechanism of action has been extensively studied in the context of the study of ATPases and other enzymes that require phosphate as a cofactor.
Effets Biochimiques Et Physiologiques
Tripentyl arsenate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of ATPases, leading to the inhibition of energy production in cells. The compound has also been shown to inhibit the activity of phosphatases, leading to the accumulation of phosphorylated proteins in cells. This accumulation of phosphorylated proteins can lead to changes in cellular signaling pathways and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tripentyl arsenate in lab experiments is its ability to mimic phosphate in the body. This allows researchers to study the effects of phosphate on enzyme activity and metabolic processes in cells. The compound is also relatively stable and easy to work with, making it a popular choice for many researchers. However, one of the limitations of using Tripentyl arsenate is its toxicity. The compound can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells being studied.
Orientations Futures
There are many future directions for the study of Tripentyl arsenate. One area of research is the study of the compound's effects on cellular signaling pathways and gene expression. The compound has been shown to affect these processes, and further research could lead to a better understanding of the mechanisms involved. Another area of research is the development of new compounds that mimic phosphate in the body. These compounds could be used in the study of enzyme activity and metabolic processes in cells, and could potentially have applications in the development of new drugs. Finally, there is a need for further research into the toxic effects of Tripentyl arsenate. Understanding the toxic effects of the compound could lead to safer use of the compound in lab experiments and potentially in medical applications.
Méthodes De Synthèse
Tripentyl arsenate is synthesized by reacting sodium cacodylate with pentyl chlorides. The reaction results in the formation of tripentyl arsenate as a white crystalline powder. Other methods of synthesis include the reaction of arsenic acid with pentanol and the reaction of arsenic acid with pentyl alcohol. The purity of the compound can be checked through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
Tripentyl arsenate has been widely used in scientific research for its ability to mimic phosphate in the body. It has been used in the study of enzyme activity and the regulation of the metabolic processes in cells. The compound has also been used in the study of protein structure and function. It has been used as a fixative for electron microscopy and as a staining agent for light microscopy.
Propriétés
Numéro CAS |
15063-75-9 |
|---|---|
Nom du produit |
Tripentyl arsenate |
Formule moléculaire |
C15H33AsO4 |
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
tripentyl arsorate |
InChI |
InChI=1S/C15H33AsO4/c1-4-7-10-13-18-16(17,19-14-11-8-5-2)20-15-12-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
CBBWFYMPUPLRAO-UHFFFAOYSA-N |
SMILES |
CCCCCO[As](=O)(OCCCCC)OCCCCC |
SMILES canonique |
CCCCCO[As](=O)(OCCCCC)OCCCCC |
Synonymes |
Arsenic acid tripentyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



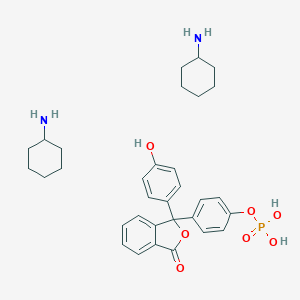
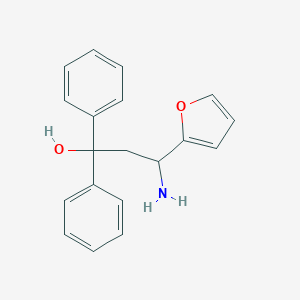

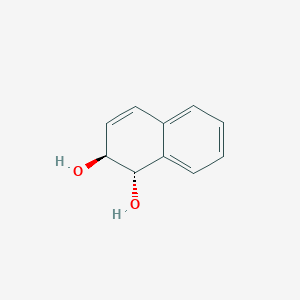
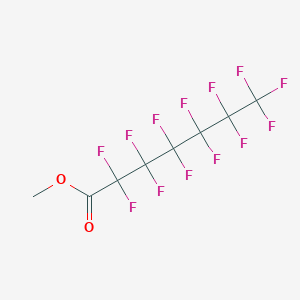
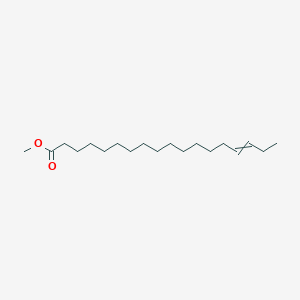
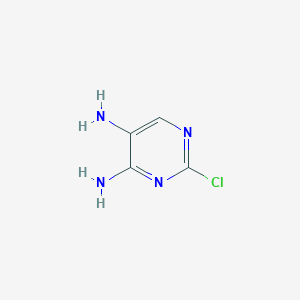
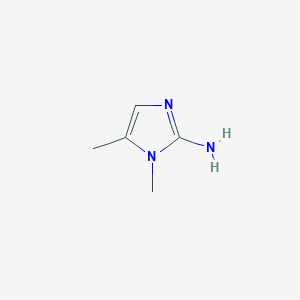
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)

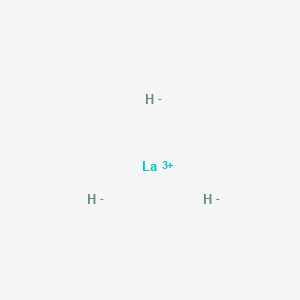
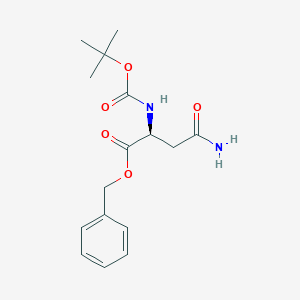
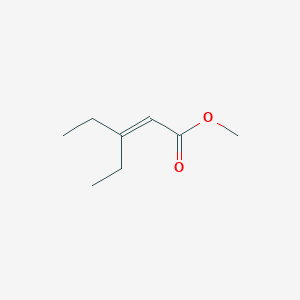
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)